3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Triazole compounds, which this molecule is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s worth noting that triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The compound’s interaction with c-Met kinase results in the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, it interacts with various proteins involved in cellular metabolism and gene expression, influencing their activity and stability .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cell lines such as A549, MCF-7, and HeLa . This inhibition is mediated through the disruption of cell signaling pathways, including those involved in cell cycle regulation and apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are critical for cell survival and proliferation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and reduced metastasis . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . This distribution pattern is critical for its therapeutic effects and potential toxicity.
Subcellular Localization
Within cells, this compound localizes to various subcellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its activity, as it allows the compound to interact with its molecular targets effectively.
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7;/h2-4H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWIPSCBGNYCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-85-5 | |
Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.